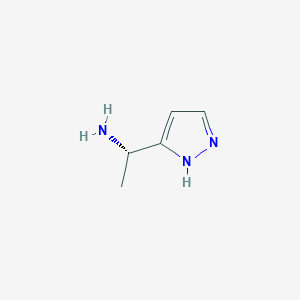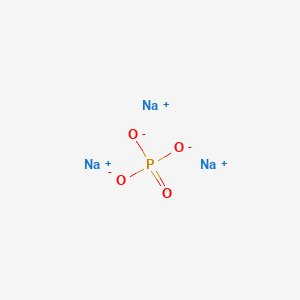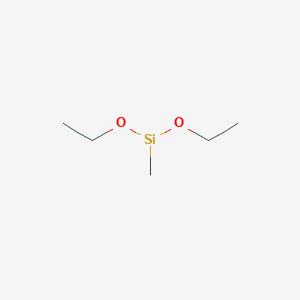![molecular formula C15H12O4 B037035 3-[3-(羧甲基)苯基]苯甲酸 CAS No. 1365272-23-6](/img/structure/B37035.png)
3-[3-(羧甲基)苯基]苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(Carboxymethyl)phenyl]benzoic acid: is an organic compound with the molecular formula C15H12O4 It is a derivative of benzoic acid, featuring a carboxymethyl group attached to the phenyl ring
科学研究应用
Chemistry: 3-[3-(Carboxymethyl)phenyl]benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound can be used to study the interactions of carboxyl-containing compounds with biological molecules. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its carboxyl groups make it a valuable monomer for polymerization reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Carboxymethyl)phenyl]benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzoic acid and 3-bromotoluene.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 3-bromobenzoic acid with 3-bromotoluene in the presence of a palladium catalyst and a base. This reaction forms the biphenyl intermediate.
Oxidation: The biphenyl intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxymethyl group.
Industrial Production Methods: Industrial production of 3-[3-(Carboxymethyl)phenyl]benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions: 3-[3-(Carboxymethyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
作用机制
The mechanism of action of 3-[3-(Carboxymethyl)phenyl]benzoic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The biphenyl structure provides rigidity and planarity, which can affect the compound’s binding affinity and selectivity.
相似化合物的比较
Benzoic acid: A simpler compound with a single carboxyl group attached to a benzene ring.
3-(Carboxymethyl)benzoic acid: A related compound with a carboxymethyl group attached to the benzene ring.
Biphenyl-3,3’-dicarboxylic acid: A compound with two carboxyl groups attached to a biphenyl structure.
Uniqueness: 3-[3-(Carboxymethyl)phenyl]benzoic acid is unique due to the presence of both a carboxymethyl group and a biphenyl structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.
属性
IUPAC Name |
3-[3-(carboxymethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)8-10-3-1-4-11(7-10)12-5-2-6-13(9-12)15(18)19/h1-7,9H,8H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQGZJATEFPTFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594346 |
Source


|
| Record name | 3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-23-6 |
Source


|
| Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-carboxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Carboxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














